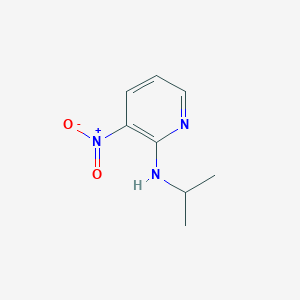

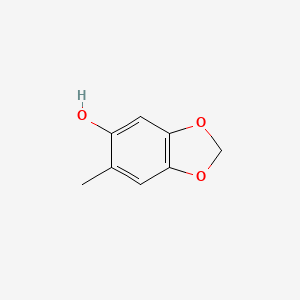

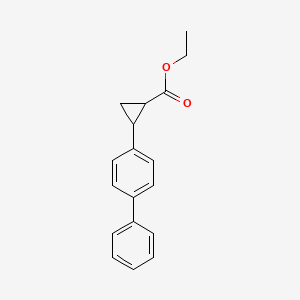

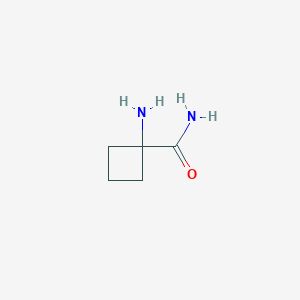

![molecular formula C12H13N3O3 B1321686 [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid CAS No. 919016-20-9](/img/structure/B1321686.png)

[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . These compounds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves multistep synthetic routes . For example, one strategy for the synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid .

Molecular Structure Analysis

1,2,4-Triazoles are planar and aromatic . They are highly soluble in water and can tautomerize in aqueous solution . The IR absorption spectra of some 1,2,4-triazole derivatives show two signals for C=O groups at 1650–1712 cm−1 .

Chemical Reactions Analysis

1,2,4-Triazoles can participate in various chemical reactions. For example, a Cu/Pd transmetalation relay catalysis enables a three-component click reaction of azide, alkyne, and aryl halide to yield 1,4,5-trisubstituted 1,2,3-triazoles in one step in high yields with complete regioselectivity .

Physical And Chemical Properties Analysis

1,2,4-Triazoles have unique physical and chemical properties. For example, they are thermally stable, exhibit acceptable densities, and have optimal oxygen balance . They are also amphoteric in nature, forming salts with acids as well as bases .

科学的研究の応用

Synthesis and Biological Activities

- A study explored the synthesis of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives, demonstrating their potential for anti-inflammatory and analgesic activities (Hunashal et al., 2014).

- Another research focused on the synthesis of esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, highlighting their varied biological activities such as analgesic, neuroleptic, diuretic, and anti-inflammatory effects (Salionov, 2015).

Antimicrobial Activity

- A study synthesized 2-[4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives, showing significant antimicrobial activity against various fungi (Hunashal et al., 2012).

Synthesis and Structural Studies

- A study on the synthesis of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives provided insights into their structural properties, revealing strong intermolecular hydrogen bonds and their potential implications in various applications (Şahin et al., 2014).

Acid-Base Properties

- Research on the acid-base properties of 5-R-4-R1-1,2,4-triazole-3-thio(sulfo)acetic acids indicated the influence of substituents on acidity, which is crucial for understanding their behavior in different pH environments (Kaplaushenko, 2014).

Engineering of Supramolecular Structures

- The development of three-dimensional chains of porous nanoballs from a 1,2,4-Triazole-carboxylate synthon showcased the potential of these compounds in the creation of novel nanostructures (Naik et al., 2010).

Safety And Hazards

特性

IUPAC Name |

2-[2-(3-ethyl-1,2,4-triazol-4-yl)phenoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-2-11-14-13-8-15(11)9-5-3-4-6-10(9)18-7-12(16)17/h3-6,8H,2,7H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJDZJGLUVTURR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=CN1C2=CC=CC=C2OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

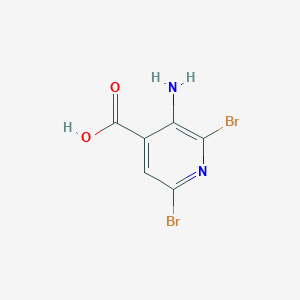

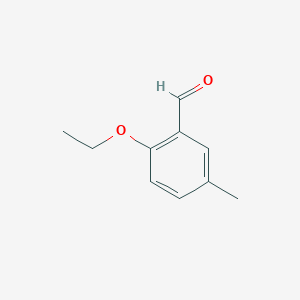

![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)